1,10-Phenanthroline-d8
Overview
Description
1,10-Phenanthroline-d8 is a deuterated derivative of 1,10-phenanthroline, a heterocyclic organic compound with the molecular formula C12D8N2. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is an isotope of hydrogen. The deuterated form is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that help in the analysis of molecular structures.
Mechanism of Action
Target of Action
1,10-Phenanthroline-d8, a deuterium-labeled variant of 1,10-Phenanthroline, primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .
Mode of Action
As a metal chelator, this compound forms a red chelate with Fe2+ that absorbs maximally at 510 nm . It prevents the induction of chromosomal aberrations in streptozotocin-treated cells . It also acts as an inhibitor of matrix metalloproteinases (MMPs), a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes .
Biochemical Pathways
Its ability to chelate metal ions and inhibit mmps suggests it may influence pathways related to metal ion homeostasis and extracellular matrix remodeling .
Pharmacokinetics
Deuterium substitution in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The action of this compound can lead to the prevention of chromosomal aberrations in streptozotocin-treated cells . By inhibiting MMPs, it may also affect processes such as cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions in the environment is crucial for its chelating activity
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline-d8 plays a significant role in biochemical reactions as a metal chelator. It is known to inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, thus rendering the enzyme inactive . One of the first observed instances of this inhibition was reported in carboxypeptidase A. This compound primarily targets zinc metallopeptidases, although it has a much lower affinity for calcium . This interaction is crucial for studying the role of metal ions in enzymatic reactions and for developing inhibitors for therapeutic purposes.
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. It can prevent the induction of chromosomal aberrations in cells treated with certain chemicals, such as streptozotocin . Additionally, this compound forms a red chelate with ferrous ions (Fe2+), which is useful in detecting and quantifying iron in biological samples . This compound also acts as an inhibitor of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions, particularly zinc and iron. By binding to these metal ions, this compound inhibits the activity of metallopeptidases and other metal-dependent enzymes . This inhibition occurs through the removal of the metal ion required for catalytic activity, leaving an inactive apoenzyme . Additionally, this compound can form complexes with metal ions that exhibit unique photophysical properties, making it useful in various analytical and diagnostic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In in vitro studies, this compound has been observed to maintain its inhibitory effects on metallopeptidases over extended periods . In in vivo studies, the compound’s stability and degradation can be influenced by various factors, including the presence of other biomolecules and the physiological environment .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In in vivo tests using Galleria mellonella and Swiss mice, this compound and its metal complexes were well tolerated at certain dosages, showing no significant adverse effects on hepatic enzyme levels . Higher doses of this compound can lead to toxicity and adverse effects, particularly in immunocompromised animals . These studies highlight the importance of determining the appropriate dosage to minimize toxicity while maximizing therapeutic efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis and enzyme regulation. The compound interacts with enzymes such as metallopeptidases and matrix metalloproteinases, affecting their activity and, consequently, the metabolic flux and levels of metabolites . By chelating metal ions, this compound can influence the availability of these ions for other biochemical processes, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions allows it to be transported along with these ions to various cellular compartments . This transport is crucial for its function as a metal chelator and inhibitor of metallopeptidases. The distribution of this compound within cells can also affect its localization and accumulation, influencing its overall activity and efficacy .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with metal ions and other biomolecules. The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, its interaction with metal ions can facilitate its localization to mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of this compound is essential for its role in regulating enzyme activity and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline-d8 can be synthesized through the deuteration of 1,10-phenanthroline. One common method involves the use of deuterated reagents and solvents. For instance, the compound can be prepared by reacting 1,10-phenanthroline with deuterated sulfuric acid and deuterated acetic anhydride under controlled conditions. The reaction typically requires heating and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes often utilize deuterium gas or deuterated solvents in high-pressure reactors to achieve efficient and high-yield deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure the complete substitution of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,10-phenanthroline-5,6-dione.
Reduction: It can be reduced to form dihydro-1,10-phenanthroline.
Substitution: The nitrogen atoms in the phenanthroline ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 1,10-Phenanthroline-5,6-dione.
Reduction: Dihydro-1,10-phenanthroline.
Substitution: Various substituted phenanthroline derivatives depending on the electrophile used.
Scientific Research Applications
1,10-Phenanthroline-d8 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and photophysical properties.
Biology: Employed in the study of metalloenzymes and metalloproteins due to its ability to chelate metal ions.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the development of sensors and analytical devices due to its luminescent properties.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The non-deuterated form, commonly used in similar applications but lacks the benefits of deuteration in NMR spectroscopy.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups that can alter its electronic properties and reactivity.
1,10-Phenanthroline-5,6-dione: An oxidized form with different chemical properties and applications.
Uniqueness
1,10-Phenanthroline-d8 is unique due to its deuterium content, which provides advantages in NMR spectroscopy by reducing background signals and improving the resolution of spectra. This makes it particularly valuable in structural analysis and research applications where precise molecular characterization is required.
Properties
IUPAC Name |
2,3,4,5,6,7,8,9-octadeuterio-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZNRSVGBDHLK-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C3=C(C(=C(C(=N3)[2H])[2H])[2H])C(=C2[2H])[2H])N=C1[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477752 | |
Record name | 1,10-Phenanthroline-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90412-47-8 | |
Record name | 1,10-Phenanthroline-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-Phenanthroline-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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